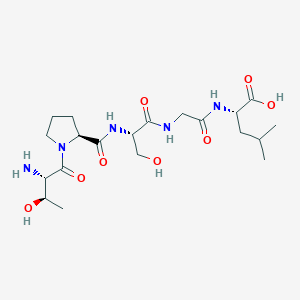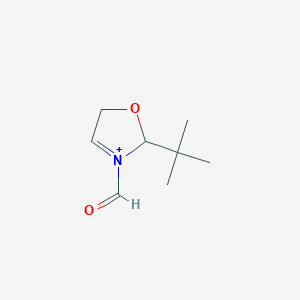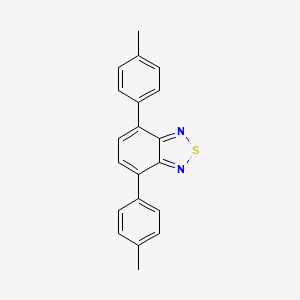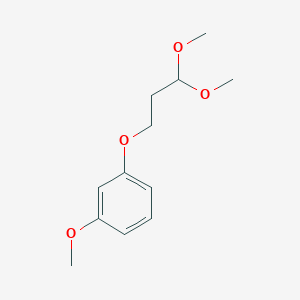
L-Threonyl-L-prolyl-L-serylglycyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonyl-L-prolyl-L-serylglycyl-L-leucine: is a peptide composed of five amino acids: L-threonine, L-proline, L-serine, glycine, and L-leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Threonyl-L-prolyl-L-serylglycyl-L-leucine does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine can be used as a model peptide in studies of peptide synthesis, structure, and function. It can also serve as a substrate in enzymatic assays to study protease activity.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms.
Medicine: Peptides like this compound have potential therapeutic applications, including as drug delivery agents, antimicrobial agents, and in cancer therapy.
Industry: In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine depends on its specific biological activity, which can vary based on its sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Seryl-L-prolyl-L-seryl-L-threonyl-L-seryl-N5-(diaminomethylene)-L-ornithyl-L-threonyl-L-prolyl-L-leucyl-L-leucine
- L-Prolyl-L-serylglycyl-L-threonyl-L-serine
Uniqueness: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic (L-threonine, L-serine) and hydrophobic (L-proline, L-leucine) residues can influence its solubility, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
666829-07-8 |
|---|---|
Molekularformel |
C20H35N5O8 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H35N5O8/c1-10(2)7-12(20(32)33)23-15(28)8-22-17(29)13(9-26)24-18(30)14-5-4-6-25(14)19(31)16(21)11(3)27/h10-14,16,26-27H,4-9,21H2,1-3H3,(H,22,29)(H,23,28)(H,24,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
InChI-Schlüssel |
HKUVMMCPGFLQQL-BLDNINTCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)

![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)




![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)


